molecular formula C19H23ClN2O B13740397 10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1) CAS No. 16809-41-9

10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)

Cat. No.: B13740397
CAS No.: 16809-41-9
M. Wt: 330.8 g/mol
InChI Key: COPYOBAAMUTINY-UHFFFAOYSA-N
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Description

10-[2-(Diethylamino)ethyl]acridin-9(10H)-one–hydrogen chloride (1/1) is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photophysics. This particular compound is notable for its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(Diethylamino)ethyl]acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

10-[2-(Diethylamino)ethyl]acridin-9(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

10-[2-(Diethylamino)ethyl]acridin-9(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[2-(Diethylamino)ethyl]acridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s photophysical properties also make it useful in applications where fluorescence is required.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: A parent compound with similar structural features but lacking the diethylaminoethyl group.

    3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A thermally activated delayed fluorescence (TADF) compound with enhanced luminescence properties.

    3,6-Bis(3,6-diphenylamino)-9H-carbazol-9-yl)-10-phenylacridin-9(10H)-one: Another TADF emitter with high photoluminescence quantum yield.

Uniqueness

10-[2-(Diethylamino)ethyl]acridin-9(10H)-one is unique due to its specific functional group, which imparts distinct chemical and physical properties

Properties

CAS No.

16809-41-9

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-3-20(4-2)13-14-21-17-11-7-5-9-15(17)19(22)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H

InChI Key

COPYOBAAMUTINY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31.Cl

Origin of Product

United States

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